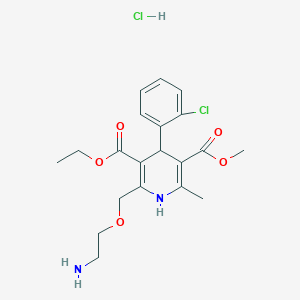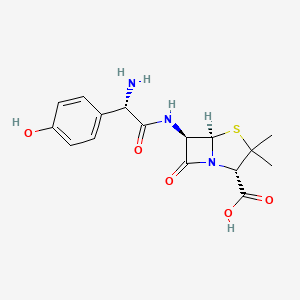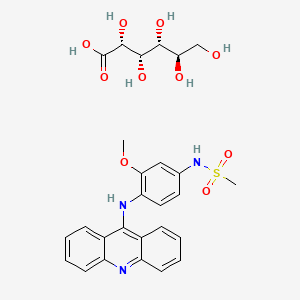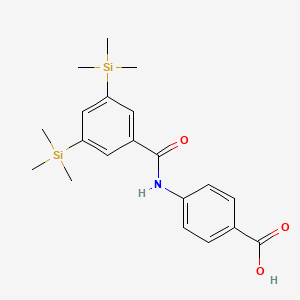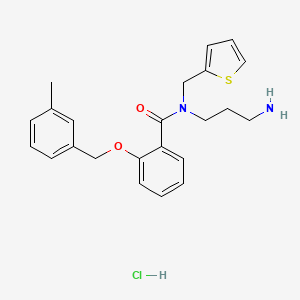![molecular formula C23H20F2N4O3 B1667326 (4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one CAS No. 123284-04-8](/img/structure/B1667326.png)
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMY 22089 is a synthetic organic compound that belongs to the class of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors. It was initially developed by Bristol-Myers Squibb Company. This compound is known for its potent inhibition of cholesterol synthesis, specifically targeting the liver .
Wissenschaftliche Forschungsanwendungen
BMY 22089 has been extensively studied for its potential in treating hypercholesterolemia and related cardiovascular diseases. Its high degree of liver selectivity makes it a valuable compound in reducing cholesterol levels without significantly affecting other tissues. This selectivity is achieved through efficient first-pass liver extraction and lower cellular uptake in peripheral tissues .
Vorbereitungsmethoden
BMY 22089 is synthesized from its lactone form, BMY 21950. The preparation involves the conversion of the lactone to its dihydroxyacid sodium salt form. This process typically involves dissolving the lactone in dimethyl sulfoxide (DMSO) and then converting it to the sodium salt .
Analyse Chemischer Reaktionen
BMY 22089 primarily undergoes inhibition reactions as it targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. The compound’s inhibitory action is competitive, meaning it competes with the natural substrate of the enzyme. The major product of this reaction is the reduced synthesis of cholesterol .
Wirkmechanismus
The mechanism of action of BMY 22089 involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. By inhibiting this enzyme, BMY 22089 effectively reduces the synthesis of cholesterol in the liver. This reduction in cholesterol synthesis leads to a decrease in overall cholesterol levels in the body .
Vergleich Mit ähnlichen Verbindungen
BMY 22089 is compared with other 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors such as lovastatin and fluindostatin. Unlike these compounds, BMY 22089 exhibits a higher degree of liver selectivity, making it more effective in targeting hepatic cholesterol synthesis while minimizing effects on other tissues. Similar compounds include:
- Lovastatin
- Fluindostatin
- Pravastatin
Eigenschaften
CAS-Nummer |
123284-04-8 |
|---|---|
Molekularformel |
C23H20F2N4O3 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C23H20F2N4O3/c1-29-23(26-27-28-29)20(11-10-19-12-18(30)13-21(31)32-19)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30H,12-13H2,1H3/b11-10+/t18-,19-/m0/s1 |
InChI-Schlüssel |
VIMMECPCYZXUCI-MIMFYIINSA-N |
Isomerische SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@H]4C[C@@H](CC(=O)O4)O |
SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Kanonische SMILES |
CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMY 22089 BMY 22089, (1:4R, 2:trans)-isomer BMY 22089, (2:trans, 3:(+-))-isomer BMY-22089 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






